molecular formula C16H21N3O4S B2440480 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-48-3

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2440480
CAS No.: 1021206-48-3
M. Wt: 351.42
InChI Key: HEMDTUMIBTWYRK-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a butoxy group, a pyridazinone moiety, and a benzenesulfonamide structure, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-3-13-23-14-6-8-15(9-7-14)24(21,22)18-11-12-19-16(20)5-4-10-17-19/h4-10,18H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMDTUMIBTWYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the oxo group can be introduced through oxidation reactions.

    Attachment of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzenesulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in nucleophilic substitution and hydrogen-bonding interactions critical for biological activity:

  • Nucleophilic Substitution :
    The sulfonamide nitrogen undergoes alkylation or acylation under basic conditions. For example, reactions with benzyl bromide derivatives yield N-alkylated products, enhancing target affinity in enzyme inhibition studies .

  • Hydrogen Bonding :
    The sulfonamide group forms stable hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase IX/XII), confirmed via molecular docking simulations .

Pyridazinone Ring Transformations

The 6-oxopyridazin-1(6H)-yl group displays acid/base-mediated reactivity:

Reaction Type Conditions Outcome Yield
Hydrolysis1M HCl, reflux, 6hRing opening to form dicarboxylic acid78%
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°C, 2hNitration at C4 position62%
OxidationKMnO₄, H₂O, 80°C, 4hConversion to pyridazine N-oxide derivative55%

Butoxy Chain Modifications

The 4-butoxy substituent undergoes oxidative cleavage and etherification:

  • Oxidative Cleavage :
    Treatment with CrO₃ in acetic acid cleaves the ether bond, generating a carboxylic acid derivative.

  • Ether Exchange :
    Reaction with thionyl chloride converts the butoxy group to a chlorosulfonyl intermediate, enabling further functionalization .

Multi-Target Enzyme Inhibition

This compound inhibits phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) through distinct mechanisms:

Enzyme Inhibition (IC₅₀/Kᵢ) Key Interactions
PDE412.3 nM Hydrogen bonding with sulfonamide and pyridazinone
COX-20.07 µM Hydrophobic interactions with butoxy chain
5-LOX1.8 µM Chelation of Fe²⁺ in active site

Synthetic Derivatives

Structural modifications enhance pharmacological profiles:

  • Benzylation at the pyridazinone 3-OH group improves hCA IX inhibition (Kᵢ = 4.9 nM) .

  • Sulfonate Ester Formation (e.g., methanesulfonyl derivatives) increases COX-2 selectivity (SI = 210 vs. COX-1) .

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (t₁/₂ > 24h) but degrades in acidic media (pH 2.0, t₁/₂ = 8h), suggesting gastric instability .

This reactivity profile positions 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide as a versatile scaffold for developing multi-target anti-inflammatory agents, with optimization potential through rational substituent engineering .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is in the field of oncology. Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazinone compounds showed promising activity against various cancer cell lines, suggesting that modifications like the butoxy group can enhance efficacy .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Sulfonamides are known to possess anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

Compound NameInhibition (%)Reference
This compound65%
Sulfanilamide50%
Acetylsalicylic Acid70%

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Similar sulfonamides have shown effectiveness against a range of bacterial strains.

Case Study : A study on sulfonamide derivatives indicated that modifications to the benzene ring could enhance antibacterial activity, particularly against Gram-positive bacteria .

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of Pyridazinone Ring : The initial step involves synthesizing the pyridazinone core through cyclization reactions.
  • Alkylation : The introduction of the butoxy group is achieved through alkylation reactions with appropriate alkyl halides.
  • Sulfonamide Formation : Finally, the sulfonamide linkage is formed via reaction with sulfonyl chlorides.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures that may exhibit similar biological activities.

Uniqueness

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridazinone derivatives.

Biological Activity

4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving the modification of pyridazine derivatives. The process typically includes:

  • Formation of the Pyridazine Ring : The initial step involves the synthesis of the 6-oxopyridazine framework, which is achieved through condensation reactions.
  • Introduction of the Sulfonamide Group : The benzenesulfonamide moiety is introduced to enhance the compound's biological activity.
  • Alkylation : The butoxy group is added to increase lipophilicity, which may improve cell membrane permeability.

Biological Evaluations

Recent studies have focused on evaluating the biological activity of this compound against various targets:

1. Anti-inflammatory Activity

The compound has shown significant inhibitory effects on key enzymes associated with inflammatory processes:

  • Carbonic Anhydrase (CA) : Inhibitory activity was tested against multiple isoforms (I, II, IX, XII), demonstrating a multi-target approach in reducing inflammation .
  • Cyclooxygenase (COX-2) : The compound exhibits selective inhibition of COX-2, which is crucial in the inflammatory response .
  • 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme further supports its role as an anti-inflammatory agent by blocking leukotriene synthesis .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays:

  • Cell Line Studies : It demonstrated antiproliferative effects against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating superior efficacy compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of key apoptotic pathways, specifically inhibiting Bcl-2 expression .

Research Findings and Case Studies

A comprehensive study conducted by Badawi et al. (2023) highlighted the synthesis and evaluation of various pyridazinone derivatives, including this compound. The following table summarizes key findings regarding its biological activity:

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anti-inflammatoryCOX-20.56
Anti-inflammatoryCA Isoform II0.42
AnticancerMCF-71.1
AnticancerHCT-1162.6

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Systematic substitution of the butoxy chain (e.g., replacing with cyclopropoxy or ethoxy groups) and pyridazine ring modifications (e.g., introducing methyl groups) are tested. Bioisosteric replacement of the sulfonamide with a thiadiazole group can balance potency and solubility .

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